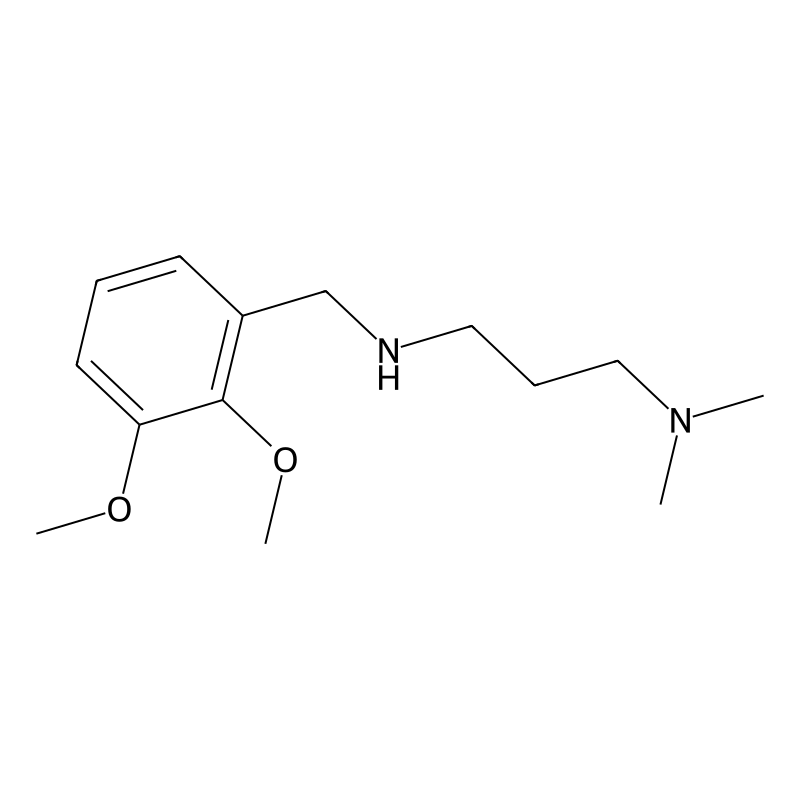

N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Polymer Research

Summary of the Application: The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Methods of Application or Experimental Procedures: The copolymerization process involves the use of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers is a significant factor influencing the composition and compositional heterogeneity of copolymers .

Results or Outcomes: The results showed that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Application in Electrical Response of Polymers

Summary of the Application: The compound is used in the study of the electrical response of polymers .

Methods of Application or Experimental Procedures: The compound is used in the study of the electrical response of polymers . The tertiary amine group on the compound can only react with CO2 in the presence of water .

Results or Outcomes: The study found that the compound is hydrolytically stable as it possesses amide linkages rather than amidine or ester groups . This makes it a good choice for studies involving the electrical response of polymers .

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 325.27 g/mol. This compound features a propanediamine backbone with dimethyl and dimethoxybenzyl substituents, contributing to its unique chemical properties. It is primarily known for its use as a crosslinking agent in various

- Crosslinking Reactions: The primary amine groups can react with aldehydes or ketones to form imines, which can further polymerize or crosslink with other compounds.

- Acylation: The amine groups can undergo acylation reactions, where they react with acid chlorides to form amides.

- N-Alkylation: This compound can also be alkylated using alkyl halides, leading to the formation of more complex amines.

These reactions make it valuable in synthesizing more complex organic molecules and polymers.

The synthesis of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride generally involves several steps:

- Formation of the Propanediamine Backbone: This can be achieved through the reaction of appropriate aldehydes or ketones with diamines under controlled conditions.

- Dimethylation: The introduction of methyl groups onto the nitrogen atoms can be performed using methyl iodide in the presence of a base such as sodium hydride.

- Benzylation: The dimethoxybenzyl group can be introduced through nucleophilic substitution reactions involving benzyl halides.

- Hydrochloride Salt Formation: Finally, the product can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride finds applications in various fields:

- Polymer Chemistry: Used as a crosslinking agent in the production of polymers and resins.

- Pharmaceuticals: Potentially serves as an intermediate in drug synthesis due to its biological activity.

- Chemical Research: Acts as a reagent in organic synthesis for creating more complex chemical structures.

Interaction studies involving N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride are essential for understanding its behavior in biological systems. These studies may include:

- Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets (e.g., enzymes or receptors).

- Toxicity Assessments: Evaluating the safety profile and potential side effects when used in biological applications.

- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Several compounds share structural similarities with N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dimethyl-1,3-propanediamine | Simpler structure without aromatic substitution | |

| Dimethylaminopropylamine | Contains a propyl chain instead of benzyl | |

| N,N'-Diethyl-1,3-propanediamine | Ethyl groups instead of methyl | |

| N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | Similar but lacks one methoxy group |

Uniqueness

The uniqueness of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride lies in its combination of structural features that allow for diverse reactivity patterns and potential biological activities not found in simpler or less substituted amines. Its specific methoxy substitution pattern may enhance solubility and reactivity compared to similar compounds.